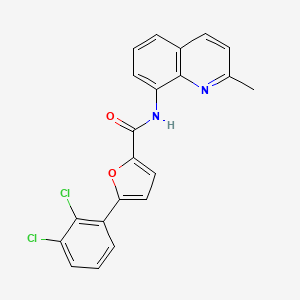![molecular formula C21H16N4O3 B11457246 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11457246.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-METHYL-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and imidazole. This compound is known for its broad range of biological activities and is commonly used in pharmaceuticals and therapeutic drugs.
Preparation Methods
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-METHYL-3-NITROBENZAMIDE typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent. Various synthetic routes have been developed, and the choice of method depends on the specific functional groups present in the desired product. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators under relatively milder reaction conditions using dimethyl formamide as a solvent .
Chemical Reactions Analysis
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-METHYL-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-METHYL-3-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Medicine: It has potential therapeutic applications due to its broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-METHYL-3-NITROBENZAMIDE in biological systems is diverse and depends on its chemical structure. Some benzimidazole derivatives are known to interact with biological targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, they can inhibit the polymerization of tubulin, leading to the disruption of microtubule formation, which is essential for cell division .
Comparison with Similar Compounds
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-METHYL-3-NITROBENZAMIDE can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol: Known for its antioxidant activity.
2-(1H-1,3-Benzodiazol-2-yl)phenol: Known for its antimicrobial activity
Properties
Molecular Formula |
C21H16N4O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H16N4O3/c1-13-9-10-15(12-19(13)25(27)28)21(26)22-16-6-4-5-14(11-16)20-23-17-7-2-3-8-18(17)24-20/h2-12H,1H3,(H,22,26)(H,23,24) |
InChI Key |
JJCLCVSCKPWAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-(1,3-benzothiazol-2-yl)-3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11457177.png)
![3-[(4-bromophenyl)amino]-6-(4-chlorobenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11457178.png)
![6-methyl-2-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11457182.png)
![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzylacetamide](/img/structure/B11457185.png)
![ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]isoleucyl}amino)piperidine-1-carboxylate](/img/structure/B11457191.png)
![ethyl 4-[9-(5-bromo-2-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]benzoate](/img/structure/B11457195.png)
![3-[4-(diphenylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B11457211.png)

![2-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}butanamide](/img/structure/B11457217.png)
![2-Amino-6,7-dihydro-7-(4-hydroxy-3,5-dimethoxyphenyl)selenazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11457222.png)

![N~2~-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide](/img/structure/B11457242.png)
![[3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B11457245.png)
![1-[3-Amino-4-(pyridin-4-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-2-yl]ethanone](/img/structure/B11457254.png)
